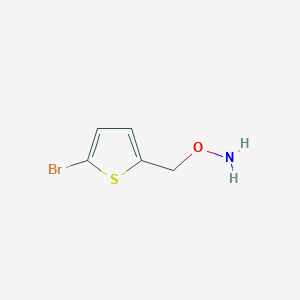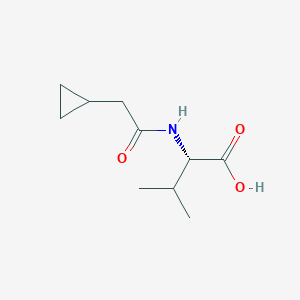
(2-Cyclopropylacetyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropylacetyl)-L-valine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopropyl group attached to the acetyl moiety, which is further linked to the L-valine amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropylacetyl)-L-valine typically involves the reaction of cyclopropylacetyl chloride with L-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropylacetyl chloride preparation: Cyclopropylacetyl chloride can be synthesized by reacting cyclopropylcarboxylic acid with thionyl chloride.
Coupling with L-valine: The cyclopropylacetyl chloride is then reacted with L-valine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclopropylacetyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: (2-Cyclopropylacetyl)-L-valine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its incorporation into peptides and proteins can provide insights into the structure-function relationships of these biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Cyclopropylacetyl)-L-valine involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of covalent bonds with target enzymes or receptors. This interaction can modulate the activity of these targets, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
(2-Cyclopropylacetyl)-D-valine: A stereoisomer of (2-Cyclopropylacetyl)-L-valine with different biological properties.
Cyclopropylacetyl glycine: Another amino acid derivative with a cyclopropyl group.
Cyclopropylacetyl alanine: Similar structure but with alanine instead of valine.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the cyclopropyl group
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(2S)-2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
Clé InChI |
IIWPCYHKTBORFJ-VIFPVBQESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)CC1CC1 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)CC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)
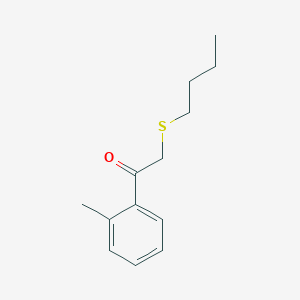

![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)
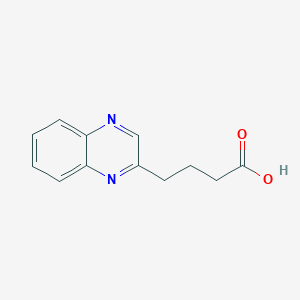
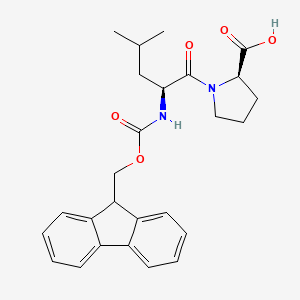
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B13532241.png)



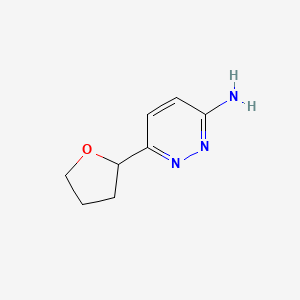
![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
